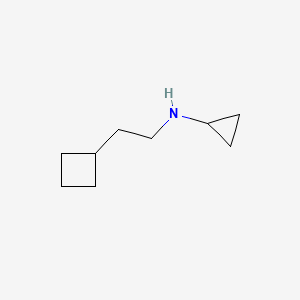

![molecular formula C10H16O2 B1488021 7,10-Dioxadispiro[2.2.4.2]dodecane CAS No. 52875-47-5](/img/structure/B1488021.png)

7,10-Dioxadispiro[2.2.4.2]dodecane

Übersicht

Beschreibung

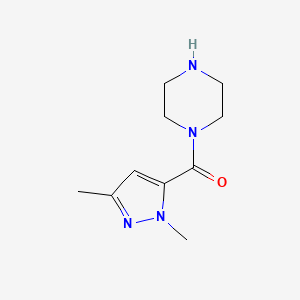

7,10-Dioxadispiro[2.2.4.2]dodecane is a chemical compound with the molecular formula C10H16O2 . It is also known by its CAS number 52875-47-5 . There is also a derivative of this compound known as 7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester, which has the molecular formula C13H20O4 .

Synthesis Analysis

The synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane involves a reaction in tetrahydrofuran (THF) with water and trifluoroacetic acid (TFA). The mixture is stirred at room temperature for 2 hours. The mixture is then neutralized by adding 2 N aqueous sodium hydroxide (NaOH) and saturated sodium bicarbonate (NaHCO3) solution and extracted with diethyl ether .Molecular Structure Analysis

The molecular structure of 7,10-Dioxadispiro[2.2.4.2]dodecane is based on its molecular formula C10H16O2 . The structure of its derivative, 7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester, is based on its molecular formula C13H20O4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,10-Dioxadispiro[2.2.4.2]dodecane include a molecular weight of 168.23 . Its derivative, 7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester, has a predicted boiling point of 334.6±42.0 °C and a predicted density of 1.17±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

1. Development in Total Syntheses of Aculeatins Aculeatins, a family of natural products with antimalarial and anticancer activities, have been the subject of more than 20 total syntheses due to their unique tricyclic 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton. This research area focuses on key strategies for constructing the 1,7-DODSP core and synthesizing aculeatins, emphasizing methods for diastereo- and enantioselective preparation of essential 1,3-diol substrates (Song et al., 2016).

2. Synthesis of Benzene-fused 1,7,8-Trioxa-Spiro[5.6]dodecanes Research in this area includes synthesizing novel organic peroxides with a 1,7,8-trioxaspiro[5.6]dodecan framework. This study provided the first examples of employing specific methodologies in the synthesis of seven-membered peroxy rings, contributing to the understanding of spiroperoxides construction (Jin & Wu, 2005).

3. Synthesis and Structural Studies of Spiroheterocycles Researchers have developed efficient syntheses for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes. These methods involve "one-pot" deprotection–spirocyclization processes in acidic mediums, providing insights into the construction of complex spiroheterocycles (Goubert et al., 2006).

4. Exploration of Spiroacetals in Insects Spiroacetals play a significant role in insect pheromones and secretions. This research compiles knowledge on the structures, distribution, and synthetic approaches to spiroacetals, which are critical for understanding insect communication and could have implications in developing bio-based repellents or attractants (Francke & Kitching, 2001).

5. Study on Reactive Molecular Dynamics Simulation Reactive molecular dynamics simulations have been utilized to investigate the thermal decomposition mechanisms of certain cage-structured explosives. This includes studying the initial reaction pathways and the structural destruction, providing valuable insights for the development and safe handling of explosive materials (Yang et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

7,10-dioxadispiro[2.2.46.23]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-9(1)3-5-10(6-4-9)11-7-8-12-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXVMLIGVOVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720887 | |

| Record name | 7,10-Dioxadispiro[2.2.4~6~.2~3~]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Dioxadispiro[2.2.4.2]dodecane | |

CAS RN |

52875-47-5 | |

| Record name | 7,10-Dioxadispiro[2.2.4~6~.2~3~]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

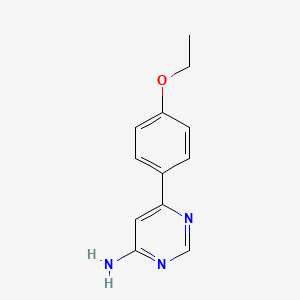

![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)